N-Palmitoyldaunomycin

Description

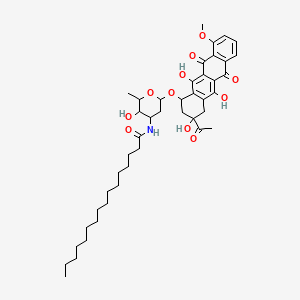

N-Palmitoyldaunomycin is a semi-synthetic anthracycline derivative designed to enhance the therapeutic profile of its parent compound, daunorubicin. By conjugating a palmitoyl group to the daunosamine moiety of daunorubicin, this modification aims to improve lipophilicity, thereby altering pharmacokinetic properties such as tissue distribution and half-life . This compound seeks to mitigate these adverse effects while retaining antitumor efficacy, positioning it as a candidate for leukemia and lymphoma therapies .

Properties

CAS No. |

70655-78-6 |

|---|---|

Molecular Formula |

C43H59NO11 |

Molecular Weight |

765.9 g/mol |

IUPAC Name |

N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]hexadecanamide |

InChI |

InChI=1S/C43H59NO11/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-32(46)44-29-22-33(54-25(2)38(29)47)55-31-24-43(52,26(3)45)23-28-35(31)42(51)37-36(40(28)49)39(48)27-19-18-20-30(53-4)34(27)41(37)50/h18-20,25,29,31,33,38,47,49,51-52H,5-17,21-24H2,1-4H3,(H,44,46) |

InChI Key |

FGRUTHGARXTTNU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O |

Other CAS No. |

70655-78-6 |

Synonyms |

N-palmitoyldaunorubicin |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Profiles

Its lipophilicity may enhance tumor tissue penetration, though this requires clinical validation .

Pharmacodynamic and Toxicity Profile

Table 2: Mechanism of Action and Adverse Effects

This compound’s reduced cardiotoxicity in preclinical models is attributed to minimized accumulation in cardiac tissue due to altered distribution . In contrast, doxorubicin’s reactive oxygen species (ROS) generation exacerbates cardiotoxicity, limiting its cumulative dose.

Regulatory and Quality Considerations

Regulatory guidelines emphasize rigorous comparisons with established compounds to ensure safety and efficacy. For instance, generic drug development requires multi-batch quality studies against reference products, including dissolution profiles and impurity analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.